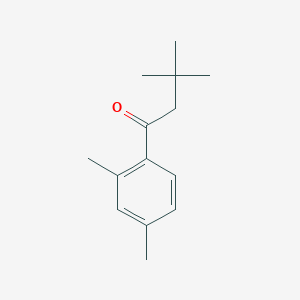

2',3,3,4'-Tetramethylbutyrophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of butyrophenone derivatives is a topic of interest in the field of medicinal chemistry. For instance, the paper titled "Synthesis and antidopaminergic activity of some 3-(aminomethyl)tetralones as analogues of butyrophenone" describes the synthesis of 3-(aminomethyl)tetralones starting from beta-benzoylpropionic acid, leading to compounds with potential dopamine antagonist activity . Although this does not directly describe the synthesis of 2',3,3,4'-Tetramethylbutyrophenone, it provides a general pathway for synthesizing butyrophenone derivatives that could be relevant.

Molecular Structure Analysis

The molecular structure of butyrophenone derivatives is crucial for their biological activity. The paper on the synthesis of 3-(aminomethyl)tetralones reports that the tetralone moiety is not critical for antidopaminergic activity, suggesting that the butyrophenone pharmacophores are the active sites . This information could be extrapolated to understand the importance of the butyrophenone core in 2',3,3,4'-Tetramethylbutyrophenone.

Chemical Reactions Analysis

The paper titled "Unexpected identification and characterization of a cathinone precursor in the new psychoactive substance market: 3',4'-methylenedioxy-2,2-dibromobutyrophenone" discusses a precursor in the synthesis of synthetic cathinones . Although this compound is structurally different from 2',3,3,4'-Tetramethylbutyrophenone, it highlights the reactivity of the butyrophenone moiety in forming psychoactive substances. This could suggest that 2',3,3,4'-Tetramethylbutyrophenone may also undergo reactions leading to biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of butyrophenone derivatives are not directly discussed in the provided papers. However, the paper on leukotriene receptor antagonists mentions that for high antagonist activity, the acetophenone should be substituted in the 2-position by a hydroxyl group . This suggests that the substitution pattern on the butyrophenone core can significantly affect the physical and chemical properties of the compound, which would be relevant for 2',3,3,4'-Tetramethylbutyrophenone.

科学的研究の応用

Analytical Characterization

2',3,3,4'-Tetramethylbutyrophenone has been identified and characterized in various analytical studies. For instance, a variant of it, 3',4'-methylenedioxy-2,2-dibromobutyrophenone, was characterized using a range of analytical techniques like infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance. This substance is a precursor in the synthesis of synthetic cathinone derivatives, highlighting its importance in forensic science and drug research (Armenta, Gil, Ventura, & Esteve-Turrillas, 2019).

Synthesis and Photochemistry

The compound has applications in the field of synthesis and photochemistry. Research on chiral N-acylated alpha-amino derivatives of p-methylbutyrophenone, similar to 2',3,3,4'-Tetramethylbutyrophenone, shows the potential of these compounds in stereoselective synthesis, important for developing pharmaceuticals and chemicals with specific chiral properties (Griesbeck & Heckroth, 2002).

Biosynthesis

Research into biosynthesis of related compounds, such as phlorisovalerophenone, demonstrates the ability to produce these chemicals using microbial cell factories like Escherichia coli. This approach offers a sustainable and efficient method for producing complex organic compounds (Zhou et al., 2016).

Photocatalysis

The compound also finds application in photocatalysis research. Studies involving carbon-modified TiO2 catalysts for photocatalytic degradation under visible light irradiation indicate the role of similar compounds in environmental remediation and pollution control (Cheng, Sun, Jin, & Xu, 2007).

Pharmaceutical Research

In pharmaceutical research, derivatives of butyrophenone have been synthesized and evaluated for their potential as dopamine antagonists, indicating the compound's relevance in the development of new therapeutic agents (Cortizo et al., 1991).

特性

IUPAC Name |

1-(2,4-dimethylphenyl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-6-7-12(11(2)8-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKWTIRFZNCHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642391 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3,3,4'-Tetramethylbutyrophenone | |

CAS RN |

898764-47-1 |

Source

|

| Record name | 1-(2,4-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。